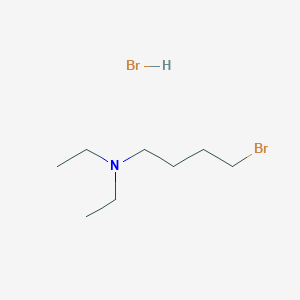

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

Descripción

Structural Isomerism

The compound exhibits positional isomerism limited by its fixed substituents:

- Bromine position : The bromine atom is restricted to the terminal (4th) carbon of the butyl chain. Moving it to the 1st, 2nd, or 3rd carbon would yield distinct positional isomers (e.g., 1-bromo-N,N-diethylbutan-4-amine).

- Amine substitution : The diethyl groups on the nitrogen preclude branching isomerism at the amine site.

No functional group isomers (e.g., imines or enamines) are stable under standard conditions due to the compound’s quaternary ammonium salt structure.

Tautomeric Forms

Tautomerism is not observed in this compound for three reasons:

- Salt stabilization : The protonated ammonium group (N⁺) and bromide ion (Br⁻) create a stable ionic lattice, preventing keto-enol-like hydrogen shifts.

- Saturated backbone : The absence of π-bonds in the butyl chain eliminates enamine tautomerization pathways.

- Steric hindrance : The bulky diethyl groups hinder structural rearrangements required for tautomeric equilibria.

In contrast, non-salt analogues like 4-bromo-N,N-dimethylbutan-1-amine (CAS 7617-65-4) show minimal enamine tautomerization in solution, but this behavior is absent in the hydrobromide salt form.

Propiedades

IUPAC Name |

4-bromo-N,N-diethylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJQLNOUGAUWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme

$$

\text{N(C}2\text{H}5)2 + \text{Br(CH}2)_3\text{Br} \rightarrow \text{4-Bromo-N,N-diethyl-1-butanamine} \xrightarrow[\text{HBr}]{} \text{4-Bromo-N,N-diethyl-1-butanamine Hydrobromide}

$$

- Step 1: Nucleophilic substitution where N,N-diethylamine attacks the 4-bromobutyl bromide.

- Step 2: Protonation with hydrobromic acid to yield the hydrobromide salt.

Reaction Conditions

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Molar ratio (Amine:Halide) | 1:1 to slight excess of amine | Ensures complete alkylation |

| Solvent | Polar aprotic solvents (e.g., acetonitrile, DMF) | Facilitates nucleophilic substitution |

| Temperature | Ambient to 60°C | Controlled to avoid side reactions |

| Reaction time | 4–12 hours | Depends on scale and solvent |

| Hydrobromic acid concentration | Concentrated (~48%) | For effective salt formation |

This method is widely used in laboratory synthesis and can be scaled industrially with optimization for yield and purity.

While direct alkylation is the main method, related literature on similar amine preparation provides insight into potential alternative methods and improvements.

Preparation of N,N-Diethylamines via Halide Substitution

Research on N,N-dialkylamines preparation (e.g., N,N-di-n-butylethylenediamine) shows that alkylation can be efficiently performed using alkyl halides and secondary amines in the presence of bases like sodium methoxide in methanol under pressure and elevated temperature conditions (100–200°C, 2–9 hours, 0.5–1.0 MPa). Although this exact method is for a different amine, it suggests that similar conditions could be adapted for 4-Bromo-N,N-diethyl-1-butanamine synthesis to improve yield and reduce reaction time.

Use of Grignard Reagents and Acetal Intermediates

Patents on 4-(N,N-disubstitutedamino) butyraldehyde acetals describe preparation of related amino compounds by reacting 3-(N,N-disubstitutedamino)propyl halides with Grignard reagents, followed by acetal formation. This pathway avoids high-pressure hydrogenation and uses readily available halides, offering a safer and potentially higher-yielding alternative for synthesizing functionalized butylamines. Although this is more indirect, it provides a route to intermediates that could be converted to the target compound.

The crude amine product from alkylation is typically purified by:

- pH adjustment: Using alkali to basify the reaction mixture, facilitating separation of the free amine.

- Liquid-liquid extraction: To separate organic and aqueous phases.

- Recrystallization or salt formation: Conversion to hydrobromide salt enhances stability and purity.

- Distillation or chromatography: For further purification if required.

Typical yields reported for similar alkylation reactions range from 70% to over 90%, depending on reaction conditions and purification efficiency.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation + HBr Salt Formation | N,N-diethylamine + 4-bromobutyl bromide + HBr | Ambient to 60°C, polar aprotic solvent, 4–12 h | Simple, straightforward, scalable | Requires careful control to avoid side-products |

| Alkylation under Pressure with Sodium Methoxide | Secondary amine + alkyl halide + NaOMe in MeOH | 100–200°C, 0.5–1.0 MPa, 2–9 h | High yield, efficient conversion | Requires autoclave and pressure equipment |

| Grignard Reaction on Aminopropyl Halides | 3-(N,N-disubstitutedamino)propyl halide + Grignard reagent | Non-polar solvents, room temperature | Avoids high pressure, safer reagents | More steps, indirect synthesis |

The preparation of this compound is predominantly achieved via nucleophilic substitution of N,N-diethylamine with 4-bromobutyl bromide, followed by hydrobromic acid salt formation. This method is well-established, adaptable for scale-up, and yields a stable hydrobromide salt suitable for various applications. Alternative methods involving pressure-assisted alkylation or Grignard chemistry offer routes for improved yields or safer processing but may require more complex setups. Optimization of reaction parameters and purification steps is critical to achieving high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with other alkyl halides in substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Nucleophilic Substitution: The major products are typically substituted amines.

Oxidation: The major products can include nitroso compounds.

Reduction: The major products are usually primary amines.

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-N,N-diethyl-1-butanamine hydrobromide serves primarily as a reagent in organic synthesis. Its applications include:

- Intermediate in Synthesis: It is used to produce other amines or pharmaceutical compounds.

- Reactivity Studies: The compound can undergo nucleophilic substitution reactions, oxidation, and reduction processes, making it versatile for various synthetic pathways.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Acts as a nucleophile with alkyl halides | Alkyl halides |

| Oxidation | Converts amines to nitroso compounds | Hydrogen peroxide, KMnO₄ |

| Reduction | Produces primary amines from secondary amines | LiAlH₄, NaBH₄ |

Biology

In biological research, the compound's interactions with amine receptors are of particular interest:

- Neuropharmacology: Preliminary studies suggest that it may modulate neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions such as memory and attention .

Case Study: Neurotransmitter Interaction

A study investigated the effects of various substituted amines on nAChRs, revealing that compounds structurally similar to this compound could influence receptor activity, suggesting potential applications in cognitive enhancement therapies .

Medicine

While not widely used therapeutically, the compound is valuable in medicinal chemistry for exploring pharmacological properties. It may serve as a lead compound in drug discovery processes aimed at developing new treatments for neurodegenerative diseases or cognitive disorders.

Industry Applications

In industrial contexts, this compound is utilized in the development of specialty chemicals and materials. Its unique reactivity profile makes it suitable for creating novel compounds with specific functionalities.

Mecanismo De Acción

. the presence of the amine group suggests potential interactions with biological receptors or enzymes, possibly acting as a ligand or inhibitor. The bromine atom may also play a role in the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Comparison Based on Alkyl Chain Length

Key Findings :

- Chain Length and Reactivity : Shorter chains (e.g., 3 carbons) exhibit faster nucleophilic substitution due to reduced steric hindrance, while longer chains (e.g., 5 carbons) enhance lipophilicity, impacting membrane permeability in biological systems .

- Solubility : Hydrobromide salts generally improve aqueous solubility compared to free bases. For example, 4-bromo-N,N-diethyl-1-butanamine HBr is readily soluble in water, whereas its free base form is more soluble in organic solvents .

Comparison Based on Amine Substituents

Key Findings :

- Steric Effects : Diethylamine groups (as in the target compound) provide moderate steric hindrance, which can slow undesired side reactions compared to dimethylamine analogs .

- Electronic Effects : Electron-donating alkyl groups (e.g., ethyl, propyl) increase the basicity of the amine, enhancing its ability to participate in acid-base or coordination reactions .

Comparison with Aromatic Brominated Amines

Key Findings :

- Aromatic vs. Aliphatic Amines : Aromatic brominated amines (e.g., 4-bromo-N,N-diethylaniline) exhibit conjugation effects, altering UV-Vis absorption and redox behavior compared to aliphatic analogs .

- Biological Activity: Aromatic diamines (e.g., 4-bromo-1,2-diaminobenzene) are often precursors for antifungal or antimicrobial agents, whereas aliphatic bromoamines are more commonly used in synthetic intermediates .

Actividad Biológica

4-Bromo-N,N-diethyl-1-butanamine hydrobromide is a chemical compound with potential applications in various biological contexts. With the molecular formula and a molecular weight of approximately 289.05 g/mol, this compound has garnered interest for its possible pharmacological properties, particularly in neuropharmacology.

- IUPAC Name : 4-bromo-N,N-diethylbutan-1-amine; hydrobromide

- Molecular Formula :

- Molecular Weight : 289.05 g/mol

- InChI Key : NGJQLNOUGAUWCD-UHFFFAOYSA-N

- SMILES : CCN(CC)CCCCBr.Br

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, particularly those involved in cholinergic signaling pathways. This compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are critical for cognitive functions such as memory and attention.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may enhance cognitive functions by modulating receptor activity:

- Cognitive Enhancement : Potential positive effects on learning and memory through AMPA receptor modulation.

- Nicotinic Receptor Interaction : Enhances synaptic transmission efficiency, which could improve cognitive performance in animal models.

3. Anticancer Potential

Some derivatives of structurally similar compounds have exhibited anticancer properties, suggesting a need for further investigation into the potential use of this compound in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Study: Cognitive Enhancement via nAChR Modulation

In a study focusing on the effects of similar compounds on cognitive functions, it was found that modulation of nAChRs significantly improved learning outcomes in animal models. The study highlighted the importance of receptor interactions in enhancing synaptic plasticity, suggesting that compounds like this compound could play a role in developing treatments for cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves two steps:

Bromination : Introduce bromine at the 1-position of N,N-diethylbutanamine using brominating agents like -bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under reflux (40–60°C). Reaction monitoring via TLC ensures selective bromination .

Salt Formation : React the brominated amine with hydrobromic acid (HBr) in anhydrous ethanol. Stirring at 0–5°C for 2–4 hours minimizes side reactions. Crystallization yields the hydrobromide salt .

Q. Optimization Table :

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Brominating Agent | NBS vs. Br₂ | NBS reduces over-bromination |

| Solvent | Dichloromethane vs. DMF | Polar aprotic solvents improve selectivity |

| Temperature | 40°C vs. 60°C | Higher temps risk decomposition |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : and NMR confirm the structure (e.g., δ ~3.4 ppm for N-CH₂ groups, δ ~3.8 ppm for Br-CH₂) .

- X-ray Crystallography : Resolves protonation sites and hydrogen-bonding patterns (e.g., N–H···Br interactions) .

- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted amine or di-brominated byproducts) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer :

- Thermal Analysis : TGA/DSC identifies decomposition temperatures (e.g., stability up to 150°C) .

- Hydroscopicity Testing : Store samples at 25°C/60% RH vs. desiccated; monitor mass changes over 30 days .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; analyze degradation via HPLC .

Advanced Research Questions

Q. How do protonation sites and hydrogen-bonding networks influence the crystallographic properties of this hydrobromide salt?

Methodological Answer :

- X-ray Diffraction : Reveals that the proton resides on the tertiary amine, forming N–H···Br hydrogen bonds with adjacent anions. These interactions stabilize the crystal lattice .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict proton affinity and lattice energy, validated against experimental data .

Q. Key Finding :

| Property | Experimental Value | Computational Prediction |

|---|---|---|

| N–H···Br Distance | 2.85 Å | 2.89 Å |

| Protonation Energy | -218 kJ/mol | -225 kJ/mol |

Q. What experimental designs are suitable for evaluating the compound’s biological activity in neurological models?

Methodological Answer :

Q. Design Considerations :

- Control Groups : Include vehicle, positive control (e.g., galantamine hydrobromide), and dose-response cohorts (n=6–10/group) .

- Endpoint Metrics : Latency time, receptor occupancy, and acetylcholinesterase inhibition .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

Methodological Answer :

- Comparative Analysis : Replicate conflicting protocols (e.g., bromination with Br₂ vs. NBS) and quantify intermediates via GC-MS .

- Byproduct Identification : Use LC-QTOF to detect impurities (e.g., 4,4-dibromo derivatives) and optimize quenching steps .

Q. Case Study :

| Study | Yield (%) | Key Impurity | Resolution Strategy |

|---|---|---|---|

| Protocol A (Br₂) | 62 | Di-brominated (12%) | Use NBS, lower temp |

| Protocol B (NBS) | 85 | Unreacted amine (5%) | Extend reaction time |

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

- Kinetic Studies : Monitor reactions (e.g., with NaN₃) via NMR to track bromide displacement rates .

- Isotopic Labeling : Use -H₂O in hydrolysis experiments to confirm nucleophilic attack at the β-carbon .

Q. Reactivity Trends :

| Nucleophile | Rate Constant (k, s⁻¹) | Solvent Effect |

|---|---|---|

| NaN₃ | 0.45 | Polar aprotic enhances rate |

| H₂O | 0.12 | Protic solvents slow reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.